4,9-Dihydro-7-methoxy-3H-pyrido(3,4b)indole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGS-19281A involves several steps, starting from commercially available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of CGS-19281A would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
CGS-19281A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted pyridoindole derivatives .
Scientific Research Applications
Biology: The compound’s ability to inhibit phenylethanolamine-N-methyltransferase makes it a valuable tool for studying the biosynthesis of adrenaline and related biochemical pathways.
Medicine: CGS-19281A has shown promise as an antihypertensive agent, potentially offering a new therapeutic approach for managing high blood pressure.
Mechanism of Action
The mechanism of action of CGS-19281A involves the inhibition of the enzyme phenylethanolamine-N-methyltransferase. This enzyme is responsible for the conversion of norepinephrine to adrenaline. By inhibiting this enzyme, CGS-19281A reduces the levels of adrenaline, leading to a decrease in blood pressure. The molecular targets and pathways involved include the enzyme’s active site and the biochemical pathways regulating adrenaline synthesis .
Comparison with Similar Compounds
Similar Compounds
LY 134046: Another inhibitor of phenylethanolamine-N-methyltransferase, structurally different from CGS-19281A.
Other Pyridoindole Derivatives: Compounds with similar core structures but different substituents, affecting their reactivity and biological activity.
Uniqueness of CGS-19281A
CGS-19281A is unique due to its specific inhibition of phenylethanolamine-N-methyltransferase without interacting with alpha-1 or alpha-2 adrenergic receptors. This selective inhibition makes it a valuable tool for studying the biosynthesis of adrenaline and its potential therapeutic applications .
Properties
CAS No. |
31652-37-6 |
---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
7-methoxy-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H12N2O/c1-15-8-2-3-9-10-4-5-13-7-12(10)14-11(9)6-8/h2-3,6-7,14H,4-5H2,1H3 |
InChI Key |
VTEZDUSEJVSZGQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C=NCC3 |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C=NCC3 |
31652-37-6 | |
Synonyms |
4,9-dihydro-7-methoxy-3H-pyrido(3,4b)indole CGS 19281A CGS-19281A |
Origin of Product |
United States |
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